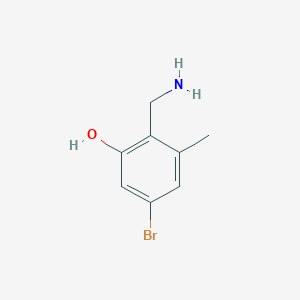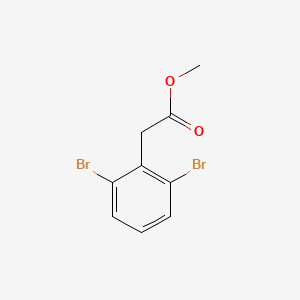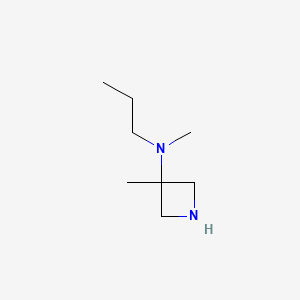
N,3-dimethyl-N-propylazetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-propylazetidin-3-amine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylamino group and a propyl group attached to the azetidine ring. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-propylazetidin-3-amine typically involves the reaction of azetidine with dimethylamine and propylamine under controlled conditions. One common method includes:
Starting Materials: Azetidine, dimethylamine, and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as toluene or ethanol, under reflux conditions.
Purification: The product is purified by distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity azetidine, dimethylamine, and propylamine.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: Industrial-scale distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,3-dimethyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,3-dimethyl-N-propylazetidin-3-one.
Reduction: Formation of this compound hydride.
Substitution: Formation of various substituted azetidines depending on the substituent used.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-propylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,3-dimethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaminopropylamine: Similar structure but lacks the azetidine ring.
N,N-dimethylazetidine: Similar structure but lacks the propyl group.
N-propylazetidine: Similar structure but lacks the dimethylamino group.
Uniqueness
N,3-dimethyl-N-propylazetidin-3-amine is unique due to the presence of both the dimethylamino and propyl groups attached to the azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N,3-dimethyl-N-propylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-5-10(3)8(2)6-9-7-8/h9H,4-7H2,1-3H3 |
Clave InChI |
XZMXWOPYVNVKRR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1(CNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)

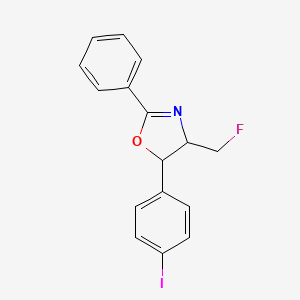
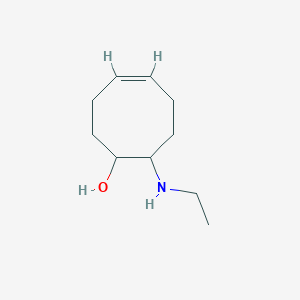

![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
